molecular formula C16H13ClFNO B3041062 3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde oxime CAS No. 259269-61-9

3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde oxime

Cat. No.: B3041062
CAS No.: 259269-61-9
M. Wt: 289.73 g/mol
InChI Key: NALTUZHWFHPPAD-CBOWUIJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-3-(2’-fluoro[1,1’-biphenyl]-4-yl)-2-methylacrylaldehyde oxime is an organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro group, a fluoro-substituted biphenyl moiety, and an oxime functional group, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-(2’-fluoro[1,1’-biphenyl]-4-yl)-2-methylacrylaldehyde oxime typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.

    Aldehyde Formation: The aldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction.

    Oxime Formation: The final step involves the conversion of the aldehyde to an oxime using hydroxylamine hydrochloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-(2’-fluoro[1,1’-biphenyl]-4-yl)-2-methylacrylaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to a nitroso compound using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the oxime can yield the corresponding amine using reducing agents such as sodium borohydride.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and heat.

    Reduction: Sodium borohydride, methanol, and room temperature.

    Substitution: Ammonia or thiols, solvents like ethanol, and elevated temperatures.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Corresponding substituted biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 3-Chloro-3-(2’-fluoro[1,1’-biphenyl]-4-yl)-2-methylacrylaldehyde oxime is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for studying biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific molecular pathways involved in diseases.

Industry

In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Chloro-3-(2’-fluoro[1,1’-biphenyl]-4-yl)-2-methylacrylaldehyde oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites, while the biphenyl moiety can engage in π-π interactions, stabilizing the compound within the target site. This dual interaction mechanism enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluoronitrobenzene
  • 4-Chloro-2-fluorobenzaldehyde
  • 2-Fluoro-4-chlorophenylhydrazine

Uniqueness

Compared to similar compounds, 3-Chloro-3-(2’-fluoro[1,1’-biphenyl]-4-yl)-2-methylacrylaldehyde oxime stands out due to its combination of a fluoro-substituted biphenyl core and an oxime functional group. This unique structure provides distinct reactivity and binding properties, making it a valuable compound for diverse scientific applications.

Properties

IUPAC Name

(NE)-N-[(Z)-3-chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO/c1-11(10-19-20)16(17)13-8-6-12(7-9-13)14-4-2-3-5-15(14)18/h2-10,20H,1H3/b16-11-,19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALTUZHWFHPPAD-CBOWUIJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C1=CC=C(C=C1)C2=CC=CC=C2F)Cl)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C1=CC=C(C=C1)C2=CC=CC=C2F)/Cl)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde oxime
Reactant of Route 2
Reactant of Route 2
3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde oxime
Reactant of Route 3
Reactant of Route 3
3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde oxime
Reactant of Route 4
Reactant of Route 4
3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde oxime
Reactant of Route 5
Reactant of Route 5
3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde oxime
Reactant of Route 6
Reactant of Route 6
3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.